Medronic Acid

Beschreibung

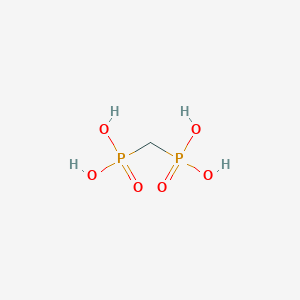

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

phosphonomethylphosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH6O6P2/c2-8(3,4)1-9(5,6)7/h1H2,(H2,2,3,4)(H2,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBKDYNNUVRNNRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(P(=O)(O)O)P(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH6O6P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25681-89-4 (di-hydrochloride salt), 6145-29-5 (tetra-hydrochloride salt) | |

| Record name | Medronic acid [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001984152 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8045696 | |

| Record name | Medronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8045696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1984-15-2 | |

| Record name | Methylenediphosphonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1984-15-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Medronic acid [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001984152 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Medronic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14078 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Medronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8045696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Medronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.229 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MEDRONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/73OS0QIN3O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations

Strategies for Substituted Methylenediphosphonate Synthesis

The synthesis of methylenediphosphonic acid and its substituted derivatives is a cornerstone of organophosphorus chemistry, driven by their wide-ranging applications. Various strategies have been developed to construct the P-C-P backbone and introduce functional groups at the central methylene (B1212753) carbon. These methods range from classical organic reactions to more modern, energy-efficient techniques.

Traditional methods for synthesizing methylenediphosphonates and their α-substituted analogs remain highly relevant. The Michaelis-Arbuzov and Michaelis-Becker reactions are foundational, utilizing trivalent phosphorus esters as nucleophiles to form the critical P-C bond. These reactions typically involve the condensation of phosphonic acid derivatives with methylene precursors. For instance, reacting a dihalomethane like diiodomethane (B129776) or dibromomethane (B42720) with a trialkyl phosphite (B83602) can yield the corresponding tetra-alkyl methylenediphosphonate. google.com However, these reactions can be slow and sometimes result in poor yields. google.com

A common strategy for producing α-hydroxy bisphosphonates (HBPs) involves reacting carboxylic acids with phosphorylating agents under harsh conditions. google.com A milder, one-pot alternative has been developed using tris(trimethylsilyl) phosphite in the presence of catecholborane, which allows for a broader range of commercially available carboxylic acids to be used as starting materials. nih.gov Similarly, α-amino bisphosphonates can be synthesized from nitriles in a one-pot reaction mediated by trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) and an orthoformate, which generates a reactive nitrilium intermediate that is subsequently trapped by a phosphite ester. acs.org

Another major group of methods involves the functionalization of pre-formed methylenediphosphonic acid tetraesters. nih.gov The methylene group is a CH-acid, allowing for reactions that introduce substituents at the carbon atom bridging the two phosphorus centers. nih.gov The resulting substituted tetraesters are then converted to the final acids via hydrolysis, often using strong acids or trimethylbromosilane for dealkylation. nih.govbeilstein-archives.org

A summary of selected conventional synthetic reactions is presented below.

| Starting Material(s) | Reagent(s) | Product Type | Reference(s) |

| Carboxylic Acid | Tris(trimethylsilyl) phosphite, Catecholborane | α-Hydroxy bisphosphonate | nih.gov |

| Nitrile | Tf₂O, HC(OR)₃, Phosphite ester | α-Amino bisphosphonate | acs.org |

| Amine, Triethyl orthoformate, Dialkyl phosphite | Conventional Heating | α-Amino bisphosphonate | nih.gov |

| Dihalomethane | Tri-n-alkyl phosphite | Tetra-alkyl methylenediphosphonate | google.com |

Microwave-assisted synthesis has emerged as a powerful "green" chemistry tool, often leading to significantly reduced reaction times, higher yields, and simplified catalyst systems compared to conventional heating. nih.govresearchgate.net This technique has been successfully applied to the synthesis of various substituted methylenediphosphonates.

A notable application is the three-component condensation reaction to produce α-substituted amino bisphosphonates. tandfonline.com This method involves reacting an amine, a dialkyl phosphite, and triethyl orthoformate under solvent-free microwave irradiation, yielding the desired products efficiently. researchgate.nettandfonline.com This approach has been used to synthesize a series of α-substituted aromatic and heteroaromatic amino bisphosphonates. tandfonline.com Similarly, the Michaelis-Arbuzov reaction can be accelerated under microwave conditions. The synthesis of arylmethyl and heteroaryl phosphonates using a silica (B1680970) gel-supported cerium(III) chloride catalyst is significantly more efficient with microwave irradiation compared to conventional heating.

| Reactants | Conditions | Product | Yield | Reference(s) |

| Substituted Amine, Dialkyl phosphite, Triethyl orthoformate | Microwave Irradiation, Catalyst-free, Solvent-free | α-Substituted Amino bisphosphonate | High | tandfonline.com |

| Amine, Orthoformate, Dialkyl phosphite / Diphenylphosphine oxide | Microwave Irradiation, Catalyst-free, Solvent-free | Aminomethylenebisphosphonate / Aminomethylenebis(phosphine oxide) | 61-85% | researchgate.net |

| 1,4-bis(bromomethyl)benzene, Triethyl phosphite | Microwave Irradiation (490W), CeCl₃·7H₂O-SiO₂ catalyst | Tetraethyl 1,4-phenylenebis(methylene)diphosphonate | High (85-94%) | |

| 4-Morpholinoacetophenone, Substituted benzaldehydes | Microwave Irradiation (50W), 80 °C, Ethanolic NaOH | Morpholine-based Chalcones | N/A | mdpi.com |

Hydrothermal synthesis is a method that employs water as a solvent at elevated temperatures and pressures to crystallize materials from aqueous solutions. This technique is particularly effective for producing inorganic-organic hybrid materials, such as metal methylenediphosphonates with well-defined, often porous, framework structures. ias.ac.in

By varying experimental parameters such as temperature, initial pH, and reactant ratios, different crystal structures and phases can be selectively isolated. acs.orgacs.org For example, the hydrothermal investigation of the CuCl₂·2H₂O/methylenediphosphonic acid/NaOH/H₂O system yielded four distinct copper(II) methylenediphosphonate compounds, three of which possessed novel structures. acs.orgacs.org One compound, Cu₂(O₃P-CH₂-PO₃), formed a dense three-dimensional framework, while others were built from layers intercalated with water molecules and sodium cations. acs.orgacs.org

This method has also been used to synthesize isostructural methylenediphosphonates of molybdenum(VI) with the general formula A[MoO₂(O₃PCH₂PO₃H)], where A can be Rubidium (Rb), Ammonium (NH₄), or Thallium (Tl). ias.ac.in These compounds feature anionic layers of molybdenum diphosphonate interleaved with the respective cations. ias.ac.in

| Metal Source | Diphosphonate Source | Other Reagents | Temperature | Product | Reference(s) |

| CuCl₂·2H₂O | Methylenediphosphonic acid | NaOH, H₂O | Varied | Copper(II) methylenediphosphonates (MIL-54, 55, 56) | acs.orgacs.org |

| MoO₃ | Methylenediphosphonic acid | Rb₂CO₃, H₂O | 225°C | Rb[MoO₂(O₃PCH₂PO₃H)] | ias.ac.in |

| V₂O₅ | Methylenediphosphonic acid | Ag₂O, H₂O | 180°C | Ag₃[(VO₂)₅{O₃P-CH₂-PO₃}] (MIL-42) | researchgate.net |

Microwave-Assisted Synthetic Routes

Precursors and Starting Building Blocks

The strategic selection of precursors is crucial for the efficient synthesis of functionally substituted methylenediphosphonates. Specific starting compounds are chosen for their inherent reactivity, which allows for the direct introduction of desired functional groups.

Carbonyl diphosphonic acid is a highly promising starting block for synthesizing methylenediphosphonates with functional substituents at the central carbon atom. mdpi.comresearchgate.net Its ketone-like carbonyl group serves as a reactive site for various chemical transformations. In aqueous solutions, it exists in equilibrium with its hydrated gem-diol form, dihydroxymethylenediphosphonic acid. mdpi.com

A key synthetic application involves the addition of organometallic reagents, such as Grignard or organoindium reagents, to tetraalkyl carbonylbisphosphonates (the ester form of carbonyl diphosphonic acid). google.com This reaction provides a versatile pathway to α-hydroxy, α-substituted methylenebisphosphonates, which are an important class of compounds. google.comgoogle.com However, the reactivity of carbonyl diphosphonic acid can also lead to unexpected outcomes. For example, its reaction with hydroxylamine (B1172632) does not yield the expected stable oxime; instead, it undergoes a rapid Beckmann-like fragmentation to produce cyanophosphonic and phosphoric acids. mdpi.comresearchgate.net This instability highlights how the two phosphonic acid residues alter the typical reactivity of the carbonyl group. mdpi.com

Alkylenediphosphonic acids and their esters, particularly methylenediphosphonic acid itself, serve as fundamental scaffolds for further chemical modification, a process known as derivatization. nih.govsigmaaldrich.com One primary approach is the functionalization of the methylene bridge (the CH₂ group) in tetraethyl methylenediphosphonate. nih.gov This carbon atom is acidic enough to be deprotonated, and the resulting carbanion can react with various electrophiles to introduce substituents. researchgate.net

Another strategy involves starting with a substituted diphosphonate, such as a vinylgembisphosphonate, and performing further reactions. For instance, substituted vinylgembisphosphonates can be epoxidized using hydrogen peroxide with a sodium tungstate (B81510) catalyst in an environmentally friendly methanol-water solvent system. beilstein-archives.org This creates substituted 1,2-epoxy ethylgembisphosphonates, which are valuable intermediates. beilstein-archives.org The resulting phosphonate (B1237965) esters can be deprotected to yield the free phosphonic acids, commonly through hydrolysis with concentrated HCl or, for acid-sensitive molecules, with milder reagents like trimethylbromosilane or by hydrogenolysis of benzyl (B1604629) esters. nih.govbeilstein-archives.org

Carbonyl Diphosphonic Acid as a Precursor

Derivatization Pathways and Analogues

Methylenediphosphonic acid serves as a foundational structure for the synthesis of a wide array of derivatives and analogues through various chemical transformations. These derivatization pathways allow for the modification of the core molecule to achieve specific chemical properties and functionalities.

Esterification Reactions and Symmetrically Substituted Esters

The esterification of methylenediphosphonic acid is a key method for creating derivatives with altered solubility and reactivity. Symmetrically substituted esters, in particular, have been a focus of synthetic efforts.

One facile method for synthesizing symmetric esters of C₁-C₁₀ alkylenebisphosphonic acids involves the reaction of a C₁-C₁₀ alkylenebis(phosphonic dichloride) with an alcohol. google.com This reaction is conducted in an aprotic solvent in the presence of a catalytic amount of 1H-tetrazole and a base. google.com The initial product, a C₁-C₁₀ alkylenebis(chloro ester phosphonate), is then reacted with an excess of a hydroxylated compound (such as water or an alcohol) under basic conditions to yield the final ester product. google.com This process can produce partial esters (diesters) or various tetraesters. google.com

Symmetrically substituted partial alkyl-esters of methylenediphosphonic acid are recognized as potent metal ion extractants. tandfonline.com A study comparing the n-octyl and 2-ethylhexyl di-substituted esters showed similar extraction behaviors for calcium and americium(III), though the n-octyl ester demonstrated slightly higher efficiency. tandfonline.com The differences in extraction efficiency among various symmetrically substituted esters are thought to arise from the steric effects of the ester groups. tandfonline.com To better understand these steric influences without the complications of hydrogen bonding and aggregation seen in partial esters, symmetrically substituted tetra-esters have also been studied. tandfonline.com

The synthesis of symmetrical di- and tetra-esters of methylenebisphosphonic acid can also be achieved using methylenebis(phosphonic dichloride) as a starting material. sigmaaldrich.com For instance, tetra-secondary alkyl methylenediphosphonates have been prepared through the direct reaction of a tri-secondary alkyl phosphite with a dihalomethane, a method that was previously considered challenging. google.com Hydrolysis of these tetraesters, for example using concentrated hydrobromic acid, yields methylenediphosphonic acid itself. google.com

Table 1: Examples of Symmetrically Substituted Esters of Methylenediphosphonic Acid

| Ester Name | Starting Materials | Key Features | Reference(s) |

|---|---|---|---|

| P,P′-dialkyl-P,P′-dimethyl C₁-C₁₀ alkylenebisphosphonate | C₁-C₁₀ alkylenebis(phosphonic dichloride), alcohol, methanol | Formed via a bisphosphonic ester acid chloride intermediate. | google.com |

| n-octyl di-substituted ester of methylenediphosphonic acid | Not specified | Powerful metal ion extractant; slightly more efficient than the 2-ethylhexyl derivative. | tandfonline.com |

| 2-ethylhexyl di-substituted ester of methylenediphosphonic acid | Not specified | Powerful metal ion extractant; studied for steric effects on extraction. | tandfonline.com |

| Tetraisopropyl methylenediphosphonate | Triisopropyl phosphite, dibromomethane | An electroneutral ligand used as a building block for other compounds. | google.comlookchem.com |

Synthesis of Nucleoside Phosphate (B84403) Analogues

Methylenediphosphonic acid is a critical building block for creating metabolically stable analogues of nucleoside polyphosphates, where a P-C-P bridge replaces the more labile P-O-P bond. uri.edu These analogues are invaluable tools in enzymology and for studying biological processes.

Various synthetic methods have been explored to create bisnucleoside oligophosphate analogues containing methylenediphosphonic acid residues. For example, phosphonate analogues of diinosine tetraphosphate (B8577671) (Ip₄I) and diinosine pentaphosphate (Ip₅I) have been successfully prepared. nih.govtandfonline.com

The synthesis of guanosine (B1672433) bis(methylenediphosphonate) has been achieved by treating guanosine with methylenediphosphonic acid and dicyclohexylcarbodiimide (B1669883) in the absence of an added base. nih.gov This reaction produces a mixture of the 2',5' and 3',5' isomers, which can be separated by chromatography. nih.gov These isomers are interconvertible at low pH, eventually forming an equilibrium mixture. nih.gov

A solid-phase strategy has also been developed for the synthesis of β,γ-methylenetriphosphate nucleoside analogues. uri.edu This approach utilizes a novel solid-supported phosphitylating reagent, avoiding the need for precursors like nucleoside monophosphates and simplifying the purification process. uri.edu The synthesis of 5″-Adenylyl methylenediphosphonate, a phosphonic acid analogue of ATP, was an early and significant achievement in this field. acs.org

Formation of Amino Bisphosphonate Derivatives

The introduction of an amino group into the methylenediphosphonic acid structure leads to amino bisphosphonates, a class of compounds with distinct chemical properties. Synthetic routes to these derivatives often involve the functionalization of the carbon atom of the P-C-P backbone.

One common method involves the reaction of phosphorous acid derivatives with nitriles, which can introduce an amino group at the carbon of the P-C-P bridge, typically yielding tetraester precursors that are subsequently hydrolyzed. mdpi.comnih.gov Another approach is the reductive amination of carbonyl derivatives with aminomethyl diphosphonate. researchgate.net

A specific example is the synthesis of (1-aminoethane-1,1-diyl)diphosphonic acid (AEDP). This compound was prepared by adding phosphoryl trichloride (B1173362) to a mixture of acetonitrile (B52724) and phosphorous acid. icm.edu.pl The resulting product was characterized as a zwitterion, with a protonated amino group and a deprotonated phosphonic acid group. bibliotekanauki.pl

Investigation of Reaction Mechanisms and Stereochemistry

Understanding the mechanisms of reactions involving methylenediphosphonic acid and its derivatives is crucial for controlling synthetic outcomes and predicting compound stability. Research in this area has focused on the integrity of the P-C-P bridge and the pathways of functional group transformations.

Studies on P-C-P Bridge Stability and Degradation

While the P-C-P backbone is generally considered stable, studies have shown it can undergo degradation under certain conditions, particularly when substituents on the methylene carbon activate the bridge. A notable example is carbonyl diphosphonic acid, a derivative of methylenediphosphonic acid. mdpi.comresearchgate.net

Investigation into the reaction of carbonyl diphosphonic acid with hydroxylamine revealed that the expected oxime product is highly unstable across a wide pH range (2–12). mdpi.comresearchgate.net Instead of forming a stable oxime, the molecule undergoes a rapid Beckmann-like fragmentation, yielding cyanophosphonic acid and phosphoric acid as the main products. mdpi.comnih.gov This reactivity is distinct from structurally related α-ketophosphonates, where the oximes are more stable. mdpi.com The presence of two phosphonic acid groups attached to the carbonyl carbon imparts unique properties that facilitate this P-C-P bridge cleavage. mdpi.comresearchgate.net

Unexpected degradation of the P-C-P bridge has also been observed in other bisphosphonate derivatives, such as etidronate trimethyl ester, under mild reaction conditions. researchgate.net In contrast, methylenediphosphonic acid itself is noted for its high thermal stability and resistance to chemical and enzymatic hydrolysis, which underpins the metabolic stability of its analogues. researchgate.netfishersci.com

Mechanistic Insights into Functional Group Transformations

The mechanisms of functional group transformations on methylenediphosphonic acid derivatives provide valuable insights into their chemical behavior. The aforementioned fragmentation of carbonyl diphosphonic acid oximes is a prime example. mdpi.comscience.gov At neutral or slightly acidic pH, the fragmentation proceeds via a Beckmann-like mechanism, leading to cyanophosphonate. mdpi.com This behavior contrasts with structurally similar compounds where the stereochemistry of the oxime can dictate the reaction pathway, leading to either phosphorylation or nitrile formation. mdpi.com In the case of carbonyl diphosphonic acid, the oxime is unstable regardless of pH and stereochemistry, fragmenting rapidly. mdpi.com

Studies on the deamination of 1-aminoalkylphosphonic acids with nitrous acid suggest the formation of unstable aliphatic diazonium salts as intermediates. nih.gov These intermediates can then form a 1-phosphonoalkylium ion. The fate of this carbocationic intermediate depends on its structure; it can react with nucleophiles, undergo proton elimination, or rearrange. nih.gov In some cases, rearrangement to a more stable 2-phosphonoalkylium ion can be followed by fragmentation, leading to cleavage of the C–P bond and the formation of an alkene and phosphoric acid. nih.gov

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| (1-aminoethane-1,1-diyl)diphosphonic acid (AEDP) |

| 1-phosphonoalkylium ion |

| 2-ethylhexyl di-substituted ester of methylenediphosphonic acid |

| 5″-Adenylyl methylenediphosphonate |

| C₁-C₁₀ alkylenebis(chloro ester phosphonate) |

| C₁-C₁₀ alkylenebis(phosphonic dichloride) |

| Carbonyl diphosphonic acid |

| Cyanophosphonic acid |

| Dicyclohexylcarbodiimide |

| Diinosine pentaphosphate (Ip₅I) |

| Diinosine tetraphosphate (Ip₄I) |

| Etidronate trimethyl ester |

| Guanosine bis(methylenediphosphonate) |

| Methylenebis(phosphonic dichloride) |

| Methylenediphosphonic acid |

| n-octyl di-substituted ester of methylenediphosphonic acid |

| P,P′-dialkyl-P,P′-dimethyl C₁-C₁₀ alkylenebisphosphonate |

| Phosphoric acid |

| Phosphoryl trichloride |

| Tetra-secondary alkyl methylenediphosphonates |

| Tetraethyl ester of methylenediphosphonic acid |

| Tetraisopropyl methylenediphosphonate |

| Tri-secondary alkyl phosphite |

Coordination Chemistry and Complexation Behavior

Ligand Properties and Metal Ion Interactions

The defining characteristic of methylenediphosphonic acid as a ligand is its powerful metal-chelating ability. medchemexpress.commedchemexpress.com The two phosphonic acid groups can donate protons in solution, leading to a high affinity for various metal cations. cymitquimica.com This section details its interactions with diverse metal ions and the influence of structural modifications on its coordination behavior.

Chelation Capacity with Diverse Metal Cations

Methylenediphosphonic acid and its derivatives are effective complexing agents for a variety of metal ions, including lanthanides and actinides. tandfonline.comtandfonline.com Its strong affinity is attributed to its high acidity and the ability to form stable six-membered chelate rings with metal ions. researchgate.net

The interaction of MDP with several metal cations has been documented:

Technetium (Tc): MDP is a well-known chelating agent for technetium-99m (⁹⁹ᵐTc), forming a complex used in bone imaging. The distribution of ⁹⁹ᵐTc-MDP complexes in blood components has been a subject of study. sigmaaldrich.com

Iron (Fe): MDP demonstrates a strong affinity for iron. plos.org Studies on a silicon-substituted derivative of MDP, P,P′-di[3-(trimethylsilyl)-1-propyl] methylenediphosphonic acid, show the formation of a Fe₂(DTMSP[MDP])₃ complex. tandfonline.comtandfonline.com

Europium (Eu) and Ytterbium (Yb): Similar to iron, these lanthanide ions form M₂(DTMSP[MDP])₃ complexes with the silyl-derivatized MDP. tandfonline.comtandfonline.com The coordination chemistry of Yb³⁺ with bisphosphonates, including MDP, has been investigated, revealing the formation of 1:1 and 1:2 (metal:ligand) complexes at different pH levels. nih.govnih.gov

Thorium (Th): Thorium(IV) forms a M(DTMSP[MDP])₂ complex with the silicon-substituted MDP. tandfonline.comtandfonline.com MDP itself can be used as a selective titrimetric reagent for thorium, forming a soluble binuclear ternary complex in the presence of other ligands. osti.govresearchgate.net

Gallium (Ga): While specific studies on gallium complexation with MDP are less common in the provided context, the general chelating nature of bisphosphonates suggests a strong interaction.

Nickel (Ni): The combination of methylenediphosphonic acid with nickel leads to the formation of different crystal structures. researchgate.net However, these structures can become irreversibly amorphous after the first electrochemical cycle. amazonaws.com

Copper (Cu): A cyanide-free alkaline copper deposition bath has been developed using MDP as a complexing agent. ingentaconnect.comresearchgate.net Potentiometric titrations have identified the formation of different copper-MDP complex species at varying pH levels. ingentaconnect.compku.edu.cn

Lanthanum (La): Hydrothermal reactions of trivalent lanthanide chlorides, including lanthanum, with MDP result in the formation of crystalline frameworks. psu.edu

Calcium (Ca): MDP is a calcium-binding drug. cymitquimica.com Its derivatives have been studied for their interaction with calcium minerals. researchgate.net A calcium salt, Ca(DTMSP[MDP]), is formed with the silyl-derivatized ligand. tandfonline.comresearchgate.net

Palladium (Pd): The complexation of palladium(II) with methylenediphosphonic acid has been a subject of investigation. ucj.org.ua

Americium (Am): Symmetrically substituted partial alkyl-esters of methylenediphosphonic acid are effective extractants for actinides, including americium(III). researchgate.net Tetraisopropyl methylenediphosphonate, a derivative of MDP, is used in the extraction of americium. lookchem.com Hydrothermal reactions of americium with MDP yield crystalline sodium americium methylenediphosphonate. psu.edu

| Metal Cation | Complex Stoichiometry/Type | Reference |

|---|---|---|

| Technetium (Tc) | ⁹⁹ᵐTc-MDP complex | sigmaaldrich.com |

| Iron (Fe) | Fe₂(DTMSP[MDP])₃ | tandfonline.comtandfonline.com |

| Europium (Eu) | Eu₂(DTMSP[MDP])₃ | tandfonline.comtandfonline.com |

| Ytterbium (Yb) | Yb₂(DTMSP[MDP])₃, [Yb(PCH₂P)]⁻, [Yb(PCH₂P)₂]⁵⁻ | tandfonline.comtandfonline.comnih.gov |

| Thorium (Th) | Th(DTMSP[MDP])₂, Th₂(DCTA)₂(MDP) | tandfonline.comtandfonline.comosti.gov |

| Nickel (Ni) | Forms various crystal structures | researchgate.net |

| Copper (Cu) | Cu(H₃L)₂, [Cu(H₃L)(H₂L)]⁻, [Cu(H₂L)₂]²⁻ | ingentaconnect.compku.edu.cn |

| Lanthanum (La) | RE[CH₂(PO₃H₀.₅)₂], NaRE(H₂O)[CH₂(PO₃)₂] | psu.edu |

| Calcium (Ca) | Ca(DTMSP[MDP]) | tandfonline.comresearchgate.net |

| Palladium (Pd) | Forms complexes | ucj.org.ua |

| Americium (Am) | NaAm(H₂O)[CH₂(PO₃)₂] | psu.edu |

Influence of Ligand Derivatization on Coordination Preferences

Modifying the structure of the methylenediphosphonic acid ligand can influence its coordination behavior and extraction efficiency.

Silyl-Derivatization: The introduction of silicon-based functionalities, such as in P,P′-di[3-(trimethylsilyl)-1-propyl] methylenediphosphonic acid (H₂DTMSP[MDP]), has been explored to enhance solubility in supercritical carbon dioxide for actinide extraction. researchgate.net Studies indicate that this derivatization does not negatively impact the complexation or extraction properties of the ligand. tandfonline.com In fact, silyl-substituted alkylenediphosphonic acids have shown higher extraction efficiency for some actinides compared to their 2-ethylhexyl analogs. researchgate.net

Esterification: Symmetrically substituted partial alkyl-esters of methylenediphosphonic acid are potent metal ion extractants for actinides. researchgate.net The nature of the ester substituents can influence the basicity of the phosphoryl oxygens and, consequently, the extraction efficiency. researchgate.net For instance, tetraisopropyl methylenediphosphonate is an electroneutral ligand used in the synergistic extraction of europium and americium. sigmaaldrich.com

Thio-analogue: The synthesis of methylenediphosphonotetrathioate (MDPT), the tetrathio analogue of MDP, demonstrates a preference for soft/borderline metal ions like Zn(II) over Ca(II). nih.gov This highlights how replacing oxygen donor atoms with sulfur can significantly alter metal selectivity.

Structural Analysis of Metal-Methylenediphosphonate Complexes

The structural characterization of metal-MDP complexes reveals a variety of coordination modes and framework architectures.

Crystallographic Studies of Coordination Polymers and Frameworks

Hydrothermal synthesis methods have been employed to create crystalline metal phosphonates. For instance, the reaction of copper(II) chloride with methylenediphosphonic acid under hydrothermal conditions yields several compounds with new structural types. acs.org One such compound, Cu₂(O₃P-CH₂-PO₃), possesses a dense three-dimensional framework, while others are layered structures with intercalated water molecules and/or sodium cations. acs.org

Similarly, hydrothermal reactions of trivalent lanthanides and actinides with MDP produce three-dimensional frameworks. psu.edu The specific structure type depends on the metal ion, leading to phases such as RE[CH₂(PO₃H₀.₅)₂] and NaRE(H₂O)[CH₂(PO₃)₂]. psu.edu

Characterization of Chelate and Bridging Interactions

Infrared spectroscopy is a key tool for characterizing the coordination in metal-MDP complexes. Frequency shifts in the asymmetric and symmetric POO⁻ stretching bands indicate symmetrical coordination of the phosphonate (B1237965) groups. tandfonline.com This coordination can occur through both chelate and bridging interactions. tandfonline.com In chelate interactions, both phosphonate groups of a single MDP ligand bind to the same metal center, often forming a six-membered ring. researchgate.net In bridging interactions, the MDP ligand connects two or more metal centers, contributing to the formation of polymers and extended frameworks. For anhydrous metal(III) complexes with a 2:3 metal-to-ligand stoichiometry, plausible structures involve both chelate and bridging diphosphonate coordination modes. tandfonline.com

Thermodynamics and Kinetics of Complex Formation

The interaction of methylenediphosphonic acid with metal ions is characterized by the formation of complexes with varying stoichiometry and stability. Understanding the thermodynamics and kinetics of these processes is crucial for predicting the behavior of MDPA in different chemical environments.

The acidity of methylenediphosphonic acid and the stability of its metal complexes are quantified by protonation and stability constants, respectively. These constants are typically determined using techniques like potentiometry and polarography. The protonation constants (log K) for MDPA have been determined under specific conditions, which are essential for understanding its speciation at different pH values. For instance, at 37 °C and an ionic strength of 0.15 mol dm⁻³, the speciation of MDPA is dominated by the H₂L²⁻ and HL³⁻ species at physiologically relevant pH values.

The stability of metal-MDPA complexes is a key factor in their application. For example, MDPA is used in radiopharmaceuticals, and its complexation with trivalent lanthanides like ¹⁵³Sm and ¹⁶⁶Ho is important for their delivery to bone metastases. The stability constants for various metal ion complexes with MDPA have been measured, providing insight into which metal ions are likely to be complexed in a competitive environment like blood plasma. A potentiometric study also defined the stoichiometry of the complex formed between MDPA and magnesium (II) in an alkaline medium.

Below is a table summarizing the protonation constants for Methylenediphosphonic Acid (MDP) at 37 °C and I = 0.15 mol dm⁻³.

| Equilibrium | Log β |

| H + L | 10.29 (± 0.04) |

| H₂ + L | 17.51 (± 0.04) |

| H₃ + L | 20.08 (± 0.05) |

| H₄ + L | 21.4 (± 0.1) |

Data sourced from a study on the in vivo behavior of bisphosphonate-metal-ion complexes.

The stability constants for MDPA complexes with various metal ions have also been determined.

| Metal Ion | Log K |

| Ho³⁺ | 18.0 (for Ho-DOTA(NH2) complex) |

| Y³⁺ | 17.8 (for Y-DOTA(NH2) complex) |

Note: These values are for a derivative of DOTA and are used for comparison.

The kinetics of complex formation between metal ions and phosphonates can influence their relative stability. Studies on f-element diphosphonate complexes have shown that the rate of complex formation is a primary determinant of their stability. A correlation has been established between the rate of complex formation and the cationic radius, which is independent of the cation's charge.

Research on phosphonato complexes of platinum(II) has also involved kinetic studies of their formation, characterized using phosphorus-31 NMR. Furthermore, investigations into the formation of a protective phosphonate layer on passive iron have determined that the kinetics are influenced by the potential applied during the formation of the preceding passive film.

Determination of Protonation and Stability Constants

Applications in Metal Ion Extraction and Separation

The strong complexing ability of methylenediphosphonic acid and its derivatives makes them valuable ligands for the extraction and separation of metal ions, particularly for challenging separations like those involving actinides and lanthanides.

Methylenediphosphonic acid and its derivatives are effective extractants for actinide ions. Symmetrically substituted partial alkyl-esters of MDPA are powerful extractants for actinides in all their oxidation states. The extraction mechanism often involves the formation of stable complexes with the metal ions, facilitating their transfer from an aqueous phase to an organic phase. For instance, the extraction of trivalent actinides and lanthanides from nitric acid solutions has been a significant area of research. The separation of these two groups of elements is challenging due to their similar chemical properties. However, differences in complexation with specific ligands can be exploited for their separation.

The extraction of Am(III) and Eu(III) with certain extractants follows a proposed mechanism where three protons are released during the extraction process, indicating that the extraction equilibrium is dependent on the acid strength. In some systems, a reversal of selectivity between Eu and Am can occur depending on the aqueous acidity, highlighting the complexity of the extraction mechanism. Nano-adsorbents functionalized with methylenediphosphonic acid have also been developed for the removal of lanthanide ions like La(III), Ce(III), and Eu(III) from water with high efficiency.

Supercritical carbon dioxide (SC-CO₂) offers an environmentally benign alternative to conventional organic solvents for metal extraction. A key challenge is the design of ligands that are soluble in SC-CO₂ while maintaining strong complexation with metal ions. Research has focused on modifying diphosphonic acids, including MDPA, to enhance their solubility in SC-CO₂.

One approach involves the introduction of alkyl- or silicon-containing substituents to the diphosphonic acid structure. For example, MDPA has been esterified with 3-(trimethylsilyl)-1-propanol (B47037) to create symmetrically-substituted diesters. While these modifications aim to increase the CO₂-philicity of the ligand, initial studies indicated that these trimethylsilyl-derivatized DPAs did not show significant solubility in SC-CO₂ under the tested conditions. The aggregation behavior of these ligands in nonpolar diluents has been found to correlate with their solubility in SC-CO₂, with more highly aggregated species exhibiting lower solubility. Despite the solubility challenges, the derivatization has been shown to have no adverse impact on the complexation or extraction properties of the diphosphonic acids.

Actinide and Lanthanide Extraction Mechanisms

Hybrid Organic-Inorganic Materials Derived from Methylenediphosphonic Acid

Methylenediphosphonic acid serves as a versatile building block for the synthesis of hybrid organic-inorganic materials, particularly metal-organic frameworks (MOFs). These materials exhibit a wide range of structures and potential applications. The phosphonate groups of MDPA can coordinate to metal ions in various ways, leading to the formation of extended networks with diverse dimensionalities and topologies.

The reaction of MDPA with different metal ions under various conditions can yield a variety of structures. For example, hydrothermal reactions of MDPA with MoO₃ and cobalt(II) salts have produced hybrid materials incorporating {Mo₅O₁₅(O₃PCH₂PO₃)₂}⁴⁻ clusters as building blocks. In another instance, a trinuclear {(Mo₃O₈)(O₃PCH₂PO₃)}²⁻ subunit was observed.

MOFs based on MDPA and calcium, known as medronic acid (MA), have been synthesized and characterized. These materials, with formulas [Ca(CH₄O₆P₂)·H₂O] and [Ca(CH₄O₆P₂)·CH₃OH], demonstrate the ability of MDPA to form crystalline frameworks with bioactive metal ions. Mesoporous aluminum organophosphonates have also been synthesized using MDPA as a precursor in the presence of a surfactant.

The combination of MDPA with other metals like nickel has led to the formation of different crystal structures that have been investigated as electrode materials. The structural diversity of these materials highlights the influence of the metal's coordination preferences, the reaction conditions, and the nature of the phosphonate ligand itself.

Spectroscopic and Advanced Analytical Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-invasive tool for the detailed molecular-level analysis of methylenediphosphonic acid and its related compounds.

With its 100% natural abundance and spin of 1/2, the ³¹P nucleus is exceptionally well-suited for NMR studies, providing valuable insights into the chemical environment of phosphorus atoms. numberanalytics.com In the context of methylenediphosphonic acid, ³¹P NMR is a primary technique for confirming the presence and integrity of the defining P-C-P linkage. nih.gov The chemical shift of the phosphorus nuclei in MDP provides a clear signature of its structure. For instance, in the synthesis of (1-aminoethane-1,1-diyl)diphosphonic acid (AEDP), a derivative of MDP, the ³¹P NMR spectrum in D₂O shows a signal at δ 13.39 ppm, confirming the presence of the two phosphorus atoms. icm.edu.plbibliotekanauki.pl

Furthermore, ³¹P NMR is an effective tool for monitoring the progress of reactions involving phosphonates. numberanalytics.comfigshare.com Researchers can track the conversion of reactants to products by observing the appearance of new ³¹P signals and the disappearance of starting material signals. figshare.com For example, in the synthesis of nucleoside triphosphate analogues, ³¹P NMR was used to monitor the conversion of starting materials, allowing for the timely quenching of the reaction to optimize product yields. figshare.com

While ³¹P NMR is central to the study of phosphonates, ¹H and ¹³C NMR spectroscopy provide complementary and essential information for the full characterization of methylenediphosphonic acid derivatives. bibliotekanauki.pl ¹H NMR is particularly useful for verifying the structure of the organic component of the molecule and for detecting any organic impurities. For example, in the characterization of (1-aminoethane-1,1-diyl)diphosphonic acid (AEDP), the ¹H-NMR spectrum revealed a triplet peak, which represents the splitting of the methyl hydrogens by the phosphorus atoms. icm.edu.plbibliotekanauki.pl

¹³C NMR, in turn, provides information about the carbon skeleton of the molecule. For AEDP, the ¹³C-NMR spectrum in D₂O showed signals at δ 17.5 ppm for the methyl carbon and between 52.6–55.1 ppm for the carbon atom attached to the two phosphorus atoms. icm.edu.plbibliotekanauki.pl Similarly, for tetraethyl 1,1-dichloromethylene bisphosphonate, a derivative of MDP, the ¹³C{¹H}-NMR spectrum in CDCl₃ displayed a triplet at δ 72.84 ppm due to the coupling between the carbon and phosphorus atoms. nih.gov

| Compound | ¹H NMR (D₂O) δ (ppm) | ¹³C NMR (D₂O) δ (ppm) | ³¹P NMR (D₂O) δ (ppm) | Reference |

| Methylenediphosphonic acid | 2.527 (t, J=20.8Hz) | 28.5 (t, J=129.5Hz) | 17.9 | chemicalbook.comchemicalbook.comnih.gov |

| (1-aminoethane-1,1-diyl)diphosphonic acid (AEDP) | 1.46–1.53 (t) | 17.5, 52.6–55.1 | 13.39 | icm.edu.plbibliotekanauki.pl |

| (1-hydroxyethane-1,1-diyl)diphosphonic acid (HEDP) | 1.63 (t) | 19.16, 68.83–71.75 | 19.84 | bibliotekanauki.pl |

Solid-state NMR (ssNMR) is a crucial technique for analyzing the structure of methylenediphosphonic acid and its derivatives in their solid form. It provides information about the local environment of the nuclei, including internuclear distances and molecular orientations. The chemical shift tensor, which is averaged out in solution-state NMR, can be measured in ssNMR and provides detailed structural information. mdpi.com For instance, in an isolated molecule of methylphosphonic acid, a related compound, the orientation of the principal components of the ³¹P NMR chemical shift tensor is related to the molecular geometry, with one component aligned approximately along the P=O bond. mdpi.com Changes in this tensor upon deprotonation or interaction with other molecules can reveal details about intermolecular interactions, such as hydrogen bonding, which are critical for the stability of the crystal structure. mdpi.com

In vitro ³¹P Magnetic Resonance Spectroscopy (MRS) is a valuable technique for studying phosphorus-containing metabolites in biological samples, such as cell extracts and tissues. nih.govoup.com In this context, methylenediphosphonic acid (MDPA) can be used as an internal or external reference standard for chemical shift and signal intensity. nih.govoup.comnih.gov For example, in studies of phospholipid composition in peripheral blood mononuclear cells, a capillary containing MDPA was used as an internal reference. nih.gov However, it is important to note that the chemical shift and intensity of MDPA can be affected by factors such as pH and interactions with the sample matrix, which must be considered for accurate quantification. frontiersin.orgfrontiersin.org

Solid-State NMR for Material Analysis

Infrared (IR) and Raman Spectroscopy for Structural Elucidation

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrations of chemical bonds, offering valuable information for the structural elucidation of methylenediphosphonic acid and its complexes. specac.comriverd.com

IR spectroscopy is widely used to confirm the presence of key functional groups in methylenediphosphonic acid and its derivatives. The characteristic vibrations of P=O, P-O-C, and O-H bonds can be readily identified in the IR spectrum. specac.com For example, in the characterization of (1-aminoethane-1,1-diyl)diphosphonic acid (AEDP), the IR spectrum showed absorption bands in the range of 3448–3236 cm⁻¹ corresponding to O-H and N-H stretching, and a band at 1142 cm⁻¹ attributed to the P=O stretching vibration. icm.edu.plbibliotekanauki.pl

Raman spectroscopy, being particularly sensitive to non-polar bonds and symmetric vibrations, offers complementary information. It is a powerful tool for studying the coordination of methylenediphosphonate to metal ions. ufjf.br The shifts in the vibrational frequencies of the phosphonate (B1237965) groups upon coordination can indicate the nature and strength of the metal-ligand bond. For instance, in the study of uranyl complexes, Raman spectroscopy was used to probe perturbations in the symmetric stretching mode of the uranyl ion upon coordination with different ligands. researchgate.net Both IR and Raman spectroscopy have been employed to characterize new methylenediphosphonates of molybdenum(VI), providing insights into their layered structures. ias.ac.in

| Compound | IR (KBr, ν cm⁻¹) | Reference |

| (1-aminoethane-1,1-diyl)diphosphonic acid (AEDP) | 3448–3236 (OH, NH₂), 2338 (P-H), 1602 (O=P-O-H), 1142 (P=O) | icm.edu.plbibliotekanauki.pl |

| (1-hydroxyethane-1,1-diyl)diphosphonic acid (HEDP) | 3444–3551 (OH), 2394 (P-H), 1602.6 (O=P-O-H), 1142.4 (P=O) | bibliotekanauki.pl |

Spectroscopic Signatures in Tissue Analysis for Disease Diagnosis and Monitoring

Spectroscopic techniques are pivotal in analyzing the biochemical composition of tissues, offering a molecular-level insight for diagnosing and monitoring diseases. While direct spectroscopic signatures of methylenediphosphonic acid in tissue for routine diagnosis are not standard practice, research has explored the use of its complexes and the spectroscopic changes they induce.

Infrared (IR) spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, has been employed to study pathological tissues. researchgate.netacs.org Research has shown that the IR spectra of healthy and malignant tissues exhibit noticeable differences. researchgate.net For instance, in studies involving lung tissue with B-16 melanoma metastases in mice, treatment with palladium complexes of methylenediphosphonic acid resulted in the IR spectrum of the affected tissue reverting to a state that closely resembles that of healthy tissue. researchgate.net This suggests that the spectroscopic signs of metastases can be diminished by the action of these complexes, highlighting the potential of IR spectroscopy in monitoring therapeutic responses. researchgate.net The changes are often observed in the C=O stretching vibration region of the spectra. researchgate.net

Raman spectroscopy is another powerful tool for analyzing the chemical composition of bone tissue, which is primarily composed of collagen and hydroxyapatite (B223615) crystals. up.ac.zanih.govedinst.com The technique provides information on bone mineral crystallinity and the orientation of mineral crystallites. nih.gov Although studies on the direct interaction of methylenediphosphonic acid with bone using Raman spectroscopy are not extensively documented, the method is used to study the effects of various conditions and treatments on bone composition. up.ac.zanih.gov For example, it has been used to assess changes in bone quality in conditions like vitamin D deficiency and in knockout mouse models. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy, specifically ³¹P-NMR, is utilized in metabolic studies of tissues. In such studies, methylenediphosphonic acid can be used as an external reference standard for chemical shift and quantification of phosphate (B84403) metabolites. dtic.milphysiology.org For example, in studies of tumor progression in animal models, ³¹P-NMR spectra can track changes in phosphocreatine (B42189) (PCr), adenosine (B11128) triphosphate (ATP), and inorganic phosphate (Pi), with methylenediphosphonic acid serving as a stable external reference at a chemical shift of 20.2 ppm. dtic.mil

Mass Spectrometry (MS) in Molecular and Analytical Studies

Mass spectrometry is a highly sensitive technique for molecular analysis and is widely used in studies involving methylenediphosphonic acid. nih.govnih.gov

Methylenediphosphonic acid serves as an analytical standard in mass spectrometry studies. sigmaaldrich.comscientificlabs.co.ukforlabs.co.ukscientificlabs.co.uksigmaaldrich.com Its chemical purity and stability make it a suitable reference compound in various analytical protocols. nih.govsigmaaldrich.com For instance, in liquid chromatography-mass spectrometry (LC-MS/MS) analysis of intracellular metabolites, medronic acid (a synonym for methylenediphosphonic acid) is added to samples as an internal standard to ensure the accuracy and reliability of the quantification process. medchemexpress.com

In Liquid Chromatography-Matrix-Assisted Laser Desorption/Ionization-Mass Spectrometry (LC-MALDI-MS), methylenediphosphonic acid (referred to as MDPNA in some studies) has been shown to be an effective matrix additive. nih.govnih.gov Buffering salts commonly used in liquid chromatography can suppress the MS signal and contaminate the ion source. nih.govresearchgate.net Research has demonstrated that adding MDPNA to the matrix, such as 2,5-dihydroxybenzoic acid (DHB), significantly improves the salt tolerance of MALDI-MS. nih.gov This allows for the detection of analytes in eluents containing high concentrations of salts with enhanced sensitivity. nih.govnih.gov The effectiveness of MDPNA as a matrix additive has been observed across a wide range of pH conditions (pH 4.0 to 8.0) and with different matrices, although it appears more beneficial for the "cool" matrix DHB. nih.gov

Electrospray ionization-mass spectrometry (ESI-MS) is a valuable tool for studying the distribution of species between organic and aqueous phases. The technique has been used to investigate the organic/aqueous distribution equilibrium of derivatives of methylenediphosphonic acid. researchgate.net This is particularly relevant in the context of solvent extraction of metal ions, where the distribution of the extracting agent between the two phases is a critical parameter. researchgate.net ESI-MS can provide insights into the speciation of the diphosphonic acids in the aqueous phase and how this influences their partitioning behavior. researchgate.netcolby.edu

Utility as a Matrix Additive in LC-MALDI-MS for Enhanced Sensitivity

X-ray Diffraction (XRD) and Electron Microscopy for Material Characterization

X-ray diffraction is a primary technique for determining the three-dimensional atomic structure of crystalline materials.

Both single-crystal and powder X-ray diffraction (XRD) are extensively used to characterize methylenediphosphonic acid and its various metal complexes and derivatives. acs.orgias.ac.incapes.gov.bracs.orgfigshare.comrsc.org

Single-crystal X-ray diffraction allows for the precise determination of molecular geometry, including bond lengths and angles. ias.ac.in For instance, it has revealed that in methylenediphosphonic acid, each phosphorus atom has a tetrahedral coordination. This technique is crucial for elucidating the intricate crystal structures of metal-organic frameworks (MOFs) and other coordination polymers formed with methylenediphosphonic acid and its derivatives. acs.orgias.ac.in Studies on gallant and molybdenum methylenediphosphonates have detailed their layered structures, coordination environments of the metal ions, and the role of hydrogen bonding in their crystal packing. acs.orgias.ac.in

Electron Microscopy (SEM, EDS) for Morphology and Elemental Analysis

Scanning Electron Microscopy (SEM) coupled with Energy-Dispersive X-ray Spectroscopy (EDS) provides critical insights into the micromorphology and elemental composition of materials incorporating methylenediphosphonic acid (MDPA). These techniques are essential for characterizing surfaces modified with MDPA, particularly in the context of biomaterials and industrial applications.

When MDPA is grafted onto titanium (Ti) surfaces to enhance bioactivity, SEM analysis reveals changes in the surface topography. researchgate.net Studies on lanthanum-organic frameworks based on a derivative of MDPA have utilized SEM in tandem with EDS to investigate structural details and confirm the elemental distribution within the crystalline materials. figshare.com In the development of advanced materials, such as acid-resistant magnetite particles, elemental analysis is crucial to confirm the successful coating and modification of the particles. tandfonline.com EDS analysis can quantify the elemental composition, confirming the presence of phosphorus from the phosphonate groups and other elements in the composite material. nanoscience.com This combination of morphological and elemental data is vital for understanding the structure-property relationships of MDPA-containing materials. figshare.comnanoscience.com

The versatility of SEM/EDS extends across various fields of biological and biomedical research, enabling detailed investigation of material surfaces and their interactions at a microscopic level. arxiv.org For instance, in the development of hybrid coatings for implants, SEM and EDS are used to analyze the surface morphology and the distribution of key elements after incubation in physiological solutions, providing data on the coating's stability and composition. researchgate.net

Thermodiffractometry in Material Stability Studies

Thermodiffractometry, also known as high-temperature X-ray diffraction (HT-XRD), is a powerful technique for studying the thermal stability and phase transitions of crystalline materials like those derived from phosphonic acids. This method involves monitoring the X-ray diffraction pattern of a sample as it is heated or cooled, providing real-time information on changes in crystal structure.

Studies on metal phosphonates, which are structurally related to MDPA, have extensively used thermodiffractometry to characterize their thermal behavior. For example, the thermal decomposition of various aluminum phenylphosphonates was investigated by tracking the changes in their powder X-ray diffraction patterns upon heating. acs.orgnih.gov This analysis revealed the temperatures at which the materials lose water of hydration and subsequently undergo structural transformations or decomposition into amorphous phases. acs.org

In one study, a thermodiffractometric analysis of a lead nitrilotris(methylene)triphosphonate compound showed that the material was stable up to 150 °C, after which it began to lose water, leading to changes in its diffraction pattern between 160 and 340 °C. researchgate.net Similarly, research on tin(II) pyrophosphate, another related phosphorus compound, used high-temperature powder diffraction to identify a reversible structural transition at 623 K. acs.org These studies demonstrate the utility of thermodiffractometry in determining the operational temperature limits and understanding the structural transformations of phosphonate-based materials under thermal stress. acs.orgresearchgate.netamazonaws.comresearchgate.net While direct studies on MDPA are less common, the data from related phosphonate compounds provide a strong indication of the methods used to assess its thermal stability. science.gov

Radiometric Techniques in Biodistribution Studies

In vitro Radioautographic Studies of Radiopharmaceutical Biodistribution

In vitro autoradiography is a key technique for visualizing the microscopic distribution of radiolabeled compounds, such as Technetium-99m methylenediphosphonate (99mTc-MDP), within tissue sections. This method offers high-resolution mapping of radiotracer uptake, providing insights into its binding sites at the cellular level.

Studies using in vitro autoradiography on undecalcified bone sections have been conducted to determine the precise localization of 99mTc-MDP. nih.gov These experiments revealed that the radiopharmaceutical does not show uptake in bone cells or in areas of resorption. nih.gov Instead, there is a high uptake in regions of new bone formation. nih.gov In compact bone, the tracer was found to be predominantly taken up in the vicinity of blood vessels. nih.gov

Further research has compared the binding of 99mTc-MDP to blood components in vitro. scielo.br Autoradiographic analysis of blood smears incubated with 99mTc-MDP showed that the radioactivity bound to plasma proteins was higher than that bound to blood cells. scielo.br These findings align with centrifugation-based quantification, confirming the qualitative power of autoradiography. scielo.br

Studies on rat epiphyseal growth plates using both contact and microautoradiography have shown that 99mTc-MDP uptake is particularly high in the calcified cartilage. nih.gov The tracer's affinity for the mineral phase was confirmed when decalcification of the tissue sections resulted in a loss of radioactivity. nih.gov It has been hypothesized that upon administration, 99mTc-MDP dissociates, with the technetium moiety binding to the organic matrix (osteoid) and the MDPA component binding to the mineral phase (hydroxyapatite). snmjournals.orgresearchgate.net In vitro autoradiography helps to elucidate these complex distribution patterns at a microscopic scale. nih.govjst.go.jp

Quantitative Analysis of Radiotracer Uptake and Clearance

Quantitative analysis of radiotracer kinetics, particularly for 99mTc-MDP, is essential for understanding its biodistribution and for its application in diagnostic imaging. This involves measuring the uptake of the radiotracer in various tissues and its rate of clearance from the body.

The biological distribution of 99mTc-MDP is characterized by high uptake in the skeletal system and clearance primarily through the urinary system. core.ac.uk Studies in animal models and humans provide quantitative data on this process. For instance, biodistribution studies in mice expressed as the percentage of injected dose per gram of tissue (%ID/g) show significant accumulation in bone, liver, and kidney within hours post-injection. core.ac.uk In osteoporotic postmenopausal women, the uptake of 99mTc-MDP in bone increased from 14.6% of the injected dose at 1 hour to 24.7% at 4 hours, while soft-tissue retention decreased and urinary excretion increased. researchgate.net

Modern imaging techniques like SPECT/CT allow for the calculation of the Standardized Uptake Value (SUV), a quantitative measure of radiotracer uptake. snmjournals.org In normal bone, the mean maximum SUV (SUVmax) for 99mTc-MDP varies by location, with values ranging from approximately 2.7 in the femur to over 5.0 in the thoracic vertebrae. snmjournals.org These quantitative values can be used to differentiate between normal and pathological conditions. For example, SUVmax values are significantly higher in malignant bone metastases compared to degenerative changes (e.g., 33.04 g/mL vs. 13.25 g/mL in one study). core.ac.ukdoaj.org

Interactive Data Table: Quantitative Uptake of 99mTc-MDP in Normal Bone

The following table summarizes the mean maximum Standardized Uptake Values (SUVmax) for 99mTc-MDP in various normal bone sites as determined by SPECT/CT analysis. snmjournals.org

| Bone Site | Mean SUVmax (± Standard Deviation) |

| Cervical Vertebrae | 4.32 ± 1.22 |

| Thoracic Vertebrae | 5.11 ± 1.32 |

| Lumbar Vertebrae | 5.07 ± 1.33 |

| Mid Sacrum | 3.77 ± 1.12 |

| Mid Sternum | 2.85 ± 0.79 |

| Anterior Iliac Bone | 4.19 ± 1.39 |

| Posterior Iliac Bone | 4.63 ± 1.38 |

| Femur (Intertrochanteric) | 2.73 ± 0.84 |

Interactive Data Table: Comparative Biodistribution of 99mTc-MDP in Mice

This table presents the biodistribution of 99mTc-MDP in normal and ovariectomized (OVX) mice at different time points post-injection, expressed as percent of injected dose per gram of tissue (%ID/g). core.ac.uk

| Organ | Group | 1 Hour Post-Injection (%ID/g ± SD) | 2 Hours Post-Injection (%ID/g ± SD) | 3 Hours Post-Injection (%ID/g ± SD) |

| Bone | Normal | 20.32 ± 1.38 | 13.75 ± 0.01 | 12.18 ± 1.44 |

| OVX | 7.42 ± 2.61 | 5.25 ± 0.25 | 4.86 ± 1.34 | |

| Liver | Normal | 3.25 ± 0.21 | 2.54 ± 0.14 | 1.89 ± 0.23 |

| OVX | 2.89 ± 0.11 | 2.01 ± 0.15 | 1.95 ± 0.21 | |

| Kidney | Normal | 15.21 ± 1.21 | 10.21 ± 0.25 | 8.25 ± 0.35 |

| OVX | 12.58 ± 1.14 | 9.54 ± 0.54 | 7.58 ± 0.45 |

Computational and Theoretical Investigations

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation are cornerstones for understanding the dynamic nature of molecular interactions. These methods have been applied to study how methylenediphosphonic acid binds to and modulates the function of enzymes.

Molecular dynamics (MD) simulations offer a window into the time-dependent behavior of molecular systems, capturing the flexibility of both the ligand and its protein target. researchgate.netnih.gov Studies on the interaction between methylenediphosphonic acid and enzymes like tissue-nonspecific alkaline phosphatase (TNAP) have utilized MD simulations to analyze the stability and dynamics of the resulting complex. nih.gov

In simulations involving TNAP, the complex formed with methylenediphosphonic acid was analyzed to understand its stability over time. nih.gov These simulations confirmed the stability of the protein and its complexes, with short- and middle-term runs yielding very similar affinity results. nih.gov The interactions stabilizing the complex include hydrogen bonds, electrostatic interactions, and van der Waals forces. nih.govdntb.gov.ua Analysis of the root-mean-square deviation (RMSD) for methylenediphosphonic acid in the TNAP active site showed a value of approximately 0.2 Å in short-term simulations, indicating a stable binding pose. mdpi.com These computational approaches are crucial for refining our understanding of how ligands like methylenediphosphonic acid behave in physiological environments. mdpi.com

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. cam.ac.uk This method has been employed to investigate how methylenediphosphonic acid fits into the active sites of enzymes. For instance, docking studies were part of a computational investigation into the interaction of various bisphosphonates, including methylenediphosphonic acid, with tissue-nonspecific alkaline phosphatase (TNAP). nih.govresearchgate.net

The primary goal of these docking studies is to determine the binding mode and estimate the binding affinity. cam.ac.uk In the case of TNAP, complexes with methylenediphosphonic acid were generated and analyzed, indicating a high affinity of the ligand for the enzyme. nih.govdntb.gov.ua The docking results, often a starting point for more extensive simulations, revealed that the forming complexes are stabilized through a network of hydrogen bonds and electrostatic interactions. nih.gov While molecular docking provides a static picture, it is a critical first step that informs more dynamic and energetically rigorous computational methods. mdpi.comnih.govnottingham.ac.uk

| Computational Method | Target Protein | Key Findings | Citations |

| Molecular Dynamics | TNAP | Confirmed stability of the protein-ligand complex; interactions stabilized by hydrogen bonds and electrostatic forces. | nih.govdntb.gov.ua |

| Ligand Docking | TNAP | Predicted high binding affinity and identified key interactions in the enzyme's active site. | nih.govdntb.gov.uamdpi.com |

| Thermodynamic Integration | TNAP | Refined binding affinity calculations and assessed the energetic impact of the methylene (B1212753) bridge. | nih.govdntb.gov.uamdpi.com |

Thermodynamic integration (TI) is a robust computational method used to calculate the free energy difference between two states, making it highly valuable for determining the binding affinity of a ligand to a protein. nih.govprace-ri.euuiuc.edu This method was used in conjunction with molecular docking and MD simulations to provide a more accurate and refined assessment of the interaction between methylenediphosphonic acid and TNAP. nih.gov

The TI calculations indicated a significant influence of the bridging atom—in this case, the methylene group—on the free energy of binding. mdpi.com By computationally transforming the ligand or its environment, TI can provide quantitative predictions of binding free energies, which is a critical parameter in drug design and molecular recognition studies. dntb.gov.uanih.gov The results from TI helped to refine the binding affinities that were initially estimated through faster, but less accurate, molecular docking methods, confirming that methylenediphosphonic acid has a high affinity for the TNAP enzyme. nih.govdntb.gov.uamdpi.com

Ligand Docking Studies in Enzyme Active Sites

Quantum Mechanical Calculations (e.g., DFT)

Quantum mechanical (QM) methods, particularly Density Functional Theory (DFT), provide a higher level of theoretical detail by considering the electronic structure of molecules. These calculations are used to investigate chemical reactions, bond energies, and adsorption mechanisms with high accuracy.

Bond dissociation energy (BDE) is the enthalpy change associated with the homolytic cleavage of a bond and is a fundamental measure of bond strength. researchgate.net DFT is a widely used method for calculating BDEs. nih.gov The process involves optimizing the geometry of the molecule and the resulting radicals, followed by energy calculations. nih.govyoutube.com

The accuracy of DFT-based BDE calculations is highly dependent on the choice of the functional and the basis set. researchgate.netnih.gov Studies comparing various functionals have shown that meta-hybrid functionals like M06-2X, M05-2X, and M08-HX often provide highly accurate BDE values when compared to experimental data, with mean unsigned errors typically between 1.2 and 1.5 kcal/mol. nih.govdatadryad.org While specific BDE calculations for methylenediphosphonic acid are not detailed in the provided sources, this established DFT methodology is directly applicable to determine the strength of its C-P and P-O bonds, which is crucial for understanding its chemical stability and reactivity. rsc.org

DFT calculations are a powerful tool for investigating the interaction between molecules and surfaces at the atomic level, which is difficult to probe experimentally. researchgate.net This approach has been widely used to study the adsorption mechanisms of organic molecules, including phosphonates, on various mineral surfaces. acs.org Such studies are relevant for understanding the role of phosphonates as scale inhibitors in water treatment, where they adsorb onto crystal surfaces like calcite (CaCO₃) to prevent further growth. rsc.org

Investigations into diphosphonic acid-based surfactants have used molecular modeling to quantify their interactions with calcite surfaces. rsc.org DFT calculations can elucidate the adsorption mechanism by analyzing interaction energies, charge transfer, and the formation of chemical bonds between the phosphonate (B1237965) groups and the mineral surface. researchgate.netnih.gov For instance, studies on related molecules show that adsorption can occur via chemisorption, where covalent bonds form between the molecule's functional groups and the mineral's surface atoms. acs.org This theoretical framework allows for a detailed understanding of how methylenediphosphonic acid and its derivatives bind to and inhibit the growth of mineral scales.

| QM Calculation Type | Application Area | Information Obtained | Citations |

| BDE Calculation (DFT) | Chemical Stability | Enthalpy of homolytic bond cleavage (e.g., C-P, P-O bonds). | researchgate.netnih.gov |

| Adsorption Studies (DFT) | Mineral Surface Interaction | Adsorption energies, interaction mechanisms (chemisorption/physisorption), and electronic structure changes upon binding. | researchgate.netacs.orgrsc.org |

Bond Dissociation Energy (BDE) Calculations

Ligand-Protein Interaction Dynamics

Computational methods, particularly molecular docking and molecular dynamics (MD) simulations, have become instrumental in elucidating the dynamic interactions between ligands like methylenediphosphonic acid and proteins. These techniques allow for a detailed analysis of the binding modes and the forces governing these interactions.

The stability of complexes formed between methylenediphosphonic acid and proteins is fundamentally governed by a combination of non-covalent interactions. nih.govmdpi.com Computational studies have successfully characterized these forces, providing a molecular basis for the observed binding affinities.

In the interaction of methylenediphosphonic acid with enzymes such as tissue-nonspecific alkaline phosphatase (TNAP), computational analyses reveal that the resulting complexes are stabilized by a network of hydrogen bonds, electrostatic interactions, and van der Waals forces. nih.govmdpi.com

Hydrogen Bonds: These are formed between the polar groups of the ligand and the amino acid residues in the protein's active site. news-medical.net The phosphonate groups of methylenediphosphonic acid are particularly effective hydrogen bond donors and acceptors.

Electrostatic Interactions: The negatively charged phosphonate groups at physiological pH engage in strong electrostatic attractions with positively charged amino acid residues (like lysine (B10760008) and arginine) within the protein's binding pocket. mgcub.ac.innih.gov These interactions, sometimes called salt bridges, are significant contributors to binding specificity and strength. mgcub.ac.innih.gov

A 2021 computational study investigating the interaction of several bisphosphonates, including methylenediphosphonic acid, with TNAP confirmed that all the selected ligands exhibited a high affinity for the enzyme, with the forming complexes being stabilized by these three key forces. nih.govmdpi.com

Bisphosphonates, the class of compounds to which methylenediphosphonic acid belongs, are known to be resistant to enzymatic breakdown. nih.gov Their primary mechanism of action often involves interfering with specific enzymatic processes. nih.gov

Simpler, non-nitrogen-containing bisphosphonates, which are structural analogues of pyrophosphate, can be metabolized into non-hydrolyzable analogues of adenosine (B11128) triphosphate (ATP). nih.govnih.gov These ATP analogues can then inhibit the function of ATP-dependent intracellular enzymes. nih.govnih.gov More complex, nitrogen-containing bisphosphonates act by inhibiting farnesyl pyrophosphate synthase, a critical enzyme in the mevalonate (B85504) pathway, which disrupts essential cellular processes for osteoclasts. nih.gov

Furthermore, computational and experimental studies have shown that bisphosphonates can influence protein degradation pathways. For instance, both nitrogen-containing (pamidronate) and non-nitrogen-containing (clodronate) bisphosphonates have been found to inhibit the insulin-like growth factor 1 (IGF-1)-induced accumulation of hypoxia-inducible factor 1-alpha (HIF-1α) protein. nih.gov Mechanistically, they were shown to accelerate the proteasomal degradation of this protein. nih.gov Some bisphosphonates have also been noted to influence the expression and activity of matrix metalloproteinases (MMPs), enzymes involved in the degradation of the extracellular matrix. tandfonline.com

Table 1: Effects of Bisphosphonates on Enzyme Activity and Protein Pathways

| Bisphosphonate Class | Target Enzyme/Pathway | Mechanism of Action | Reference |

|---|---|---|---|

| Non-Nitrogen Containing (e.g., Clodronate, Etidronate) | ATP-dependent intracellular enzymes | Formation of non-hydrolyzable ATP analogues | nih.gov |

| Nitrogen-Containing (e.g., Pamidronate, Alendronate) | Farnesyl Pyrophosphate Synthase (Mevalonate Pathway) | Inhibition of enzyme activity, preventing protein prenylation | nih.gov |

| General Bisphosphonates | Hypoxia-Inducible Factor 1-alpha (HIF-1α) | Promotion of protein degradation | nih.gov |

| Select Bisphosphonates | Matrix Metalloproteinases (MMPs) | Inhibition of MMP activity and gene/protein expression | tandfonline.com |

Characterization of Hydrogen Bonds, Electrostatic, and Van der Waals Forces

Theoretical Studies of Material Properties and Reaction Pathways

Theoretical and computational chemistry provides powerful tools to predict and understand the material properties and chemical reactivity of methylenediphosphonic acid and its derivatives.

Computational studies can support the elucidation of reaction mechanisms by modeling potential intermediates and transition states. For instance, the chemistry of carbonyl diphosphonic acid, a derivative of methylenediphosphonic acid, has been investigated. mdpi.com When reacting with hydroxylamine (B1172632), it undergoes a rapid Beckmann-like fragmentation to yield cyanophosphonic and phosphoric acids, a pathway that differs significantly from other α-ketophosphonates. mdpi.com Theoretical calculations are essential in understanding the stability and reactivity of the unique oxime intermediates that lead to this unexpected degradation of the P-C-P bridge. mdpi.com

Another area of chemical transformation is the synthesis of α-aminophosphonates, which are analogues of α-amino acids. rsc.org These are typically prepared via a three-component reaction involving an aldehyde, an amine, and a phosphite (B83602). rsc.org Computational methods can help optimize these synthetic routes and understand the reaction energetics.

Methylenediphosphonic acid and its derivatives are potent metal chelators. medchemexpress.comacs.org Theoretical models are employed to predict and explain their solubility and their efficiency in extracting metal ions from various media.

Studies have focused on rendering diphosphonic acids soluble in supercritical carbon dioxide (SC-CO2) by introducing silyl- or alkyl-containing substituents for applications in actinide extraction. anl.govosti.gov The extraction behavior of silyl-derivatized diphosphonic acids, such as P,P'-di[3-(trimethylsilyl)-1-propylene] methylenediphosphonic acid, has been computationally and experimentally investigated for various cations. anl.govresearchgate.net Results indicated that the extraction behavior of these derivatized compounds in organic solvents like o-xylene (B151617) closely mimics that of conventional alkylenediphosphonic acids, suggesting the silyl (B83357) group does not negatively impact the inherent extraction properties. anl.govresearchgate.net

The modeling aims to understand not just the solubility of the ligand itself, but also the solubility of the metal complexes they form, which is crucial for their application in extraction processes. osti.gov Molecular modeling has also been used to predict the flotation response of different calcium minerals with diphosphonic acid-based collectors, showing a good correlation between theoretical calculations and experimental results. researchgate.net

Table 2: Studied Metal Ion Extraction by Methylenediphosphonic Acid Derivatives

| Metal Ion | Extractant Type | Key Finding | Reference |